molecular formula C12H12FNO4S B2358448 3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1008396-75-5

3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2358448
CAS No.: 1008396-75-5
M. Wt: 285.29
InChI Key: BNUDSGMYXYNNMY-UHFFFAOYSA-N
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Description

“3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is a chemical compound with the molecular formula C12H12FNO4S . It is a derivative of 3-azabicyclo[3.1.0]hexanes, which are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .


Chemical Reactions Analysis

3-azabicyclo[3.1.0]hexanes, including “this compound”, can undergo various chemical reactions. The synthesis of these derivatives has made significant progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed .

Scientific Research Applications

Synthesis and Structural Analyses

Research indicates diverse methods for synthesizing 3-azabicyclo[3.1.0]hexanes, which include the insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom, leading to high yields and different reactivity based on the C–H bond structure (Kimura et al., 2015). This compound represents a privileged class of pharmacologically active compounds, showing enhanced binding affinities with targets and resembling conformationally restricted analogues of piperidines and amino acids like glutamate and gamma-amino butyric acid (GABA) (Fritz et al., 2013).

Potential in Pharmaceutical Applications

Bicyclo[3.1.0]hexane and its analogues have diverse biological activities. They serve as conformationally locked analogues of nucleoside building blocks and in the synthesis of bioactive compounds, novel materials, and catalysts. Particularly, they are used in designing structures like a conformationally locked basic amino acid analogue, with potential applications in metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).

Methodological Developments

Methodologies for constructing azabicyclo[3.1.0]hexanes have evolved, including stereocontrolled syntheses of kainoid amino acids and scalable syntheses involving cyclopropanation steps (Hodgson et al., 2005), (Gan et al., 2013). These developments demonstrate the versatility and adaptability of this compound in various synthetic routes.

Application in Material Science

In material science, this compound is used in synthesizing carboxylated poly(ether sulfone)s, indicating its utility in polymer chemistry (Weisse et al., 2001).

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4S/c13-8-1-3-9(4-2-8)19(17,18)14-6-7-5-10(7)11(14)12(15)16/h1-4,7,10-11H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUDSGMYXYNNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332474
Record name 3-(4-fluorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1008396-75-5
Record name 3-(4-fluorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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